molecular formula C6H8O B13135459 3-Methyl-3-cyclopentenone

3-Methyl-3-cyclopentenone

Cat. No.: B13135459
M. Wt: 96.13 g/mol
InChI Key: BKBKRMYACDINSI-UHFFFAOYSA-N
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Description

3-Methylcyclopent-3-enone is an organic compound with a five-membered ring structure containing a ketone and an alkene functional group

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclopent-3-enone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, particularly at the carbon adjacent to the carbonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methylcyclopent-3-enone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylcyclopent-3-enone involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the carbonyl group, which can participate in nucleophilic addition and substitution reactions. The pathways involved often include the formation of intermediates that facilitate further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopent-3-enone: Similar in structure but with the methyl group at a different position.

    Cyclopentenone: Lacks the methyl group but shares the five-membered ring and ketone functional group.

    Methylcyclopentadiene: Contains a similar ring structure but with additional double bonds.

Uniqueness

3-Methylcyclopent-3-enone is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and industrial applications.

Properties

IUPAC Name

3-methylcyclopent-3-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-5-2-3-6(7)4-5/h2H,3-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBKRMYACDINSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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